Methyl 1-(methylamino)cyclopentane-1-carboxylate Methyl 1-(methylamino)cyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1182827-13-9
VCID: VC2944053
InChI: InChI=1S/C8H15NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h9H,3-6H2,1-2H3
SMILES: CNC1(CCCC1)C(=O)OC
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

Methyl 1-(methylamino)cyclopentane-1-carboxylate

CAS No.: 1182827-13-9

Cat. No.: VC2944053

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(methylamino)cyclopentane-1-carboxylate - 1182827-13-9

Specification

CAS No. 1182827-13-9
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name methyl 1-(methylamino)cyclopentane-1-carboxylate
Standard InChI InChI=1S/C8H15NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h9H,3-6H2,1-2H3
Standard InChI Key CLLBVZMAXCBAFJ-UHFFFAOYSA-N
SMILES CNC1(CCCC1)C(=O)OC
Canonical SMILES CNC1(CCCC1)C(=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity

Methyl 1-(methylamino)cyclopentane-1-carboxylate belongs to the class of cyclopentane carboxylates, featuring a strained five-membered ring system. The compound’s IUPAC name, methyl 1-(methylamino)cyclopentane-1-carboxylate, reflects the simultaneous presence of a methyl ester (COOCH3\text{COOCH}_3) and a methylamino group (NHCH3\text{NHCH}_3) at the 1-position of the cyclopentane ring . Key identifiers include:

PropertyValue
CAS Registry Number1182827-13-9
Molecular FormulaC8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2
Molecular Weight157.21 g/mol
SMILESCN[C@@]1(CCCC1)C(=O)OC
InChI KeyCLLBVZMAXCBAFJ-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis typically proceeds via a three-step sequence :

  • Amination: Cyclopentane-1-carbonitrile undergoes nucleophilic substitution with methylamine to form 1-(methylamino)cyclopentane-1-carbonitrile.

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using acidic or basic conditions.

  • Esterification: The carboxylic acid intermediate reacts with methanol in the presence of a catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) to yield the methyl ester.

Key Reaction Parameters:

  • Temperature: 60–80°C for amination; 25°C for esterification.

  • Catalysts: H2SO4\text{H}_2\text{SO}_4 (esterification), NaHCO3\text{NaHCO}_3 (hydrolysis).

  • Yield: 65–75% after purification by column chromatography.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance scalability and reproducibility. Automated systems control stoichiometry and reaction time, achieving >90% conversion rates . Post-synthesis purification involves crystallization from ethyl acetate/hexane mixtures, yielding >99% purity as confirmed by high-performance liquid chromatography (HPLC) .

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound participates in reactions typical of esters and secondary amines:

  • Ester Hydrolysis: Under basic conditions (e.g., NaOH\text{NaOH}), the methyl ester hydrolyzes to 1-(methylamino)cyclopentane-1-carboxylic acid .

  • Amine Alkylation: The methylamino group reacts with alkyl halides (e.g., CH3I\text{CH}_3\text{I}) to form quaternary ammonium salts .

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the cyclopentane ring, though this is less common due to ring strain .

Stability and Degradation

Stability studies indicate decomposition above 200°C, with the ester group undergoing thermal cleavage. In aqueous solutions (pH 7.4, 37°C), the compound exhibits a half-life of 48 hours, degrading primarily via hydrolysis.

Biological Activities and Mechanisms

Anticancer Activity

While direct evidence is limited, derivatives such as Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate demonstrate antitumor effects against PC-3 prostate cancer cells (IC50=8.2μM\text{IC}_{50} = 8.2 \mu\text{M}). The chloroacetamido group’s electrophilicity enables covalent binding to cellular thiols, inducing apoptosis. By analogy, Methyl 1-(methylamino)cyclopentane-1-carboxylate may exhibit similar mechanisms, warranting further investigation.

Applications in Medicinal Chemistry

Drug Precursor

The compound serves as a chiral building block for synthesizing β-amino acid derivatives, which are integral to peptidomimetics and protease inhibitors . Its rigid cyclopentane scaffold mimics peptide backbone conformations, enhancing target specificity .

Prodrug Development

Ester prodrugs derived from this compound show improved bioavailability in preclinical models. For example, hydrolysis in vivo releases 1-(methylamino)cyclopentane-1-carboxylic acid, a potential neurotransmitter analog .

Comparative Analysis with Structural Analogs

Cyclopropane vs. Cyclopentane Derivatives

ParameterMethyl 1-(Methylamino)cyclopentane-1-carboxylateMethyl 1-(2-Chloroacetamido)cyclopropane-1-carboxylate
Ring StrainModerateHigh
ReactivityNucleophilic substitutionsElectrophilic reactions (e.g., alkylation)
Biological IC50\text{IC}_{50}Not reported8.2 μM (PC-3 cells)

The cyclopentane derivative’s lower ring strain enhances metabolic stability compared to cyclopropane analogs, making it preferable for prolonged biological activity .

Amino-Substituted Cycloalkanes

CompoundMolecular WeightKey Functional Groups
Methyl cis-2-Aminocyclopentanecarboxylate179.64 g/molCis-amino, methyl ester
1-(Methylamino)cyclopentane-1-carboxamide 156.20 g/molMethylamino, carboxamide

The carboxamide derivative exhibits greater water solubility due to hydrogen-bonding capacity, whereas the methyl ester in Methyl 1-(methylamino)cyclopentane-1-carboxylate enhances lipophilicity .

Future Research Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could improve its pharmacokinetic profile. For instance, PEGylated liposomes may reduce renal clearance and extend half-life.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for neurodegenerative disease targets (e.g., NMDA receptors). Preliminary docking studies suggest favorable interactions with the glycine-binding site (ΔG=9.2 kcal/mol\Delta G = -9.2 \text{ kcal/mol}) .

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